molecular formula C16H12N2O5 B5286569 8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide

8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B5286569
M. Wt: 312.28 g/mol
InChI Key: QRUBHHNSNVBRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of the Amide Bond: The carboxylic acid group on the chromene core can be converted to an amide by reacting with an amine derivative of 2-oxo-1,2-dihydropyridine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of methoxy or amide groups with other functional groups.

Scientific Research Applications

8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like coumarin and its derivatives share a similar chromene core.

    Flavonoids: These natural compounds also contain a chromene structure and exhibit diverse biological activities.

Uniqueness

8-methoxy-2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(2-oxo-1H-pyridin-3-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-22-12-6-2-4-9-8-10(16(21)23-13(9)12)14(19)18-11-5-3-7-17-15(11)20/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUBHHNSNVBRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.